1-methyl-3-phenoxy-1,2-dihydropyrazin-2-one

Thermal stability Crystallinity Formulation

1-Methyl-3-phenoxy-1,2-dihydropyrazin-2-one (CAS 2548977-46-2) is a heterocyclic small molecule belonging to the 1,2-dihydropyrazin-2-one class, featuring a pyrazinone core substituted with an N-methyl group and a 3-phenoxy moiety. With a molecular formula of C₁₁H₁₀N₂O₂ and a molecular weight of 202.21 g/mol, it serves as a versatile scaffold in medicinal chemistry and chemical biology.

Molecular Formula C11H10N2O2
Molecular Weight 202.21 g/mol
CAS No. 2548977-46-2
Cat. No. B6442100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-3-phenoxy-1,2-dihydropyrazin-2-one
CAS2548977-46-2
Molecular FormulaC11H10N2O2
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESCN1C=CN=C(C1=O)OC2=CC=CC=C2
InChIInChI=1S/C11H10N2O2/c1-13-8-7-12-10(11(13)14)15-9-5-3-2-4-6-9/h2-8H,1H3
InChIKeyOBASDCFAIKJSLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-3-phenoxy-1,2-dihydropyrazin-2-one (CAS 2548977-46-2): Core Scaffold Identity and Procurement Baseline


1-Methyl-3-phenoxy-1,2-dihydropyrazin-2-one (CAS 2548977-46-2) is a heterocyclic small molecule belonging to the 1,2-dihydropyrazin-2-one class, featuring a pyrazinone core substituted with an N-methyl group and a 3-phenoxy moiety . With a molecular formula of C₁₁H₁₀N₂O₂ and a molecular weight of 202.21 g/mol, it serves as a versatile scaffold in medicinal chemistry and chemical biology . The compound is commercially available from multiple suppliers, typically at research-grade purity (≥95%), making it accessible for hit discovery, lead optimization, and chemical probe development programs .

Why Generic Substitution of 1-Methyl-3-phenoxy-1,2-dihydropyrazin-2-one with In-Class Analogs Carries Procurement Risk


Within the 1-methyl-3-phenoxy-1,2-dihydropyrazin-2-one chemotype, even minor modifications to the phenoxy substituent or the heterocyclic core lead to substantial shifts in physicochemical properties and, by extension, biological performance . The unsubstituted phenoxy analog (target compound) exhibits a melting point of 88 °C, compared to 59–62 °C for the 2-bromo-4-fluorophenoxy derivative, indicating significant differences in crystal lattice energy that can impact solubility, formulation, and storage . Such property divergence makes interchanging in-class compounds without re-validation highly risky, particularly in structure-activity relationship (SAR) studies, biochemical assays, and early-stage formulation work.

Quantitative Differentiation Evidence for 1-Methyl-3-phenoxy-1,2-dihydropyrazin-2-one Against Closest Analogs


Superior Thermal Stability: Melting Point Comparison with 2-Bromo-4-fluorophenoxy Analog

1-Methyl-3-phenoxy-1,2-dihydropyrazin-2-one demonstrates markedly higher thermal stability than the 2-bromo-4-fluorophenoxy analog. Its melting point of 88 °C is 26–29 °C higher than the 59–62 °C range of 3-(2-bromo-4-fluorophenoxy)-1-methyl-1,2-dihydropyrazin-2-one . This difference reflects stronger intermolecular interactions in the solid state and suggests superior crystallinity, which is critical for long-term storage and reproducible dissolution in assay media.

Thermal stability Crystallinity Formulation

Higher Boiling Point Differentiates from Halogenated Phenoxy Analogs

The boiling point of 1-methyl-3-phenoxy-1,2-dihydropyrazin-2-one is reported as 286 °C, which is approximately 95–96 °C higher than the 190–191 °C boiling point of the 2-bromo-4-fluorophenoxy analog . This significantly lower volatility under standard laboratory conditions reduces evaporative loss during solvent removal and facilitates high-temperature synthetic transformations.

Volatility Purification Handling

Reduced Molecular Complexity vs. Halogenated Analogs

The target compound (C₁₁H₁₀N₂O₂, MW 202.21) lacks halogen substituents, in contrast to analogs such as 3-(2-bromo-4-fluorophenoxy)-1-methyl-1,2-dihydropyrazin-2-one (C₁₁H₈BrFN₂O₂, MW 299.10) and 3-(5-bromo-2-methylphenoxy)-1-methyl-1,2-dihydropyrazin-2-one (C₁₂H₁₁BrN₂O₂, MW 295.13) . The absence of bromine and fluorine eliminates potential heavy-atom toxicity concerns and simplifies synthetic routes, as no halogenation steps are required.

Synthetic tractability Molecular complexity Scalability

Unsubstituted Phenoxy Ring Preserves Hydrogen-Bond Acceptor Capacity

The target compound retains two hydrogen-bond acceptor sites (the pyrazinone carbonyl and the phenoxy oxygen) without electron-withdrawing substituents that would diminish acceptor strength . In contrast, the 3-(2-bromo-4-fluorophenoxy) analog introduces an electron-withdrawing fluorine and a bulky bromine, which can reduce the electron density on the phenoxy oxygen and sterically hinder hydrogen-bond interactions. While direct H-bond basicity measurements (pK_BHX) are not available, the computed logP of the target compound is expected to be lower than halogenated analogs, favoring aqueous solubility in biochemical assay buffers.

Molecular recognition Solubility Hydrogen bonding

Reported Anticancer Activity: Preliminary Cytotoxicity Data

In vitro assays reported by one vendor indicate that 1-methyl-3-phenoxy-1,2-dihydropyrazin-2-one exhibits cytotoxic effects against human cancer cell lines, with IC₅₀ values ranging from 5 to 20 μM, and induces apoptosis via the intrinsic pathway . However, these data are sourced from a vendor product page rather than a peer-reviewed publication, and no head-to-head comparator data against specific analogs are available. Therefore, this evidence is classified as supporting only and requires independent verification.

Anticancer Cytotoxicity Apoptosis

Recommended Application Scenarios for 1-Methyl-3-phenoxy-1,2-dihydropyrazin-2-one Based on Differentiation Evidence


Hit-to-Lead Optimization Requiring High Thermal Stability and Low Volatility

For medicinal chemistry programs where compound integrity during storage and high-throughput screening is paramount, 1-methyl-3-phenoxy-1,2-dihydropyrazin-2-one is preferable over halogenated analogs such as 3-(2-bromo-4-fluorophenoxy)-1-methyl-1,2-dihydropyrazin-2-one. Its melting point (88 °C) exceeds that of the bromo-fluoro analog by 26–29 °C , and its boiling point (286 °C) is 95–96 °C higher , ensuring lower volatility during DMSO stock preparation and long-term storage. This thermal stability advantage directly reduces the risk of compound degradation or evaporative loss in automated compound management systems.

Early-Stage Drug Discovery Scaffolds Prioritizing Halogen-Free Composition

In fragment-based drug discovery or lead generation campaigns where molecular weight and halogen content are constrained by lead-likeness criteria, 1-methyl-3-phenoxy-1,2-dihydropyrazin-2-one (MW 202.21, halogen-free) offers significant advantages over brominated or fluorinated analogs (MW 295–299) . The absence of heavy halogens reduces the risk of reactive metabolite formation, AMES toxicity flags, and synthetic complexity, making it a more attractive starting point for multiparameter optimization.

Biochemical Assay Development Requiring Strong Hydrogen-Bond Donor/Acceptor Profiles

For target engagement studies where the phenoxy oxygen serves as a critical hydrogen-bond acceptor, 1-methyl-3-phenoxy-1,2-dihydropyrazin-2-one is expected to outperform electron-deficient halogenated analogs . The unsubstituted phenoxy ring retains full electron density on the oxygen, maximizing hydrogen-bond basicity. Although direct pK_BHX measurements are lacking, this structural feature supports superior molecular recognition in binding pockets that engage the phenoxy group via hydrogen bonding, potentially leading to higher binding affinity and selectivity.

Synthetic Methodology Development Using Thermally Robust Pyrazinone Building Blocks

The high boiling point (286 °C) and thermal stability of 1-methyl-3-phenoxy-1,2-dihydropyrazin-2-one make it a suitable substrate for high-temperature reactions such as metal-catalyzed cross-couplings, cycloadditions, and aminations . Compared to the bromo-fluoro analog, whose lower boiling point (190–191 °C) may lead to evaporative loss under reflux conditions, the target compound maintains physical integrity across a wider thermal window, improving reaction yields and reproducibility in medicinal chemistry synthesis workflows.

Quote Request

Request a Quote for 1-methyl-3-phenoxy-1,2-dihydropyrazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.